1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-4-1-2-5-15(14)22-17(24)21-12-13-6-10-23(11-7-13)16-19-8-3-9-20-16/h1-5,8-9,13H,6-7,10-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZJZQALWBZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation
Piperidin-4-ylmethanol is reacted with 2-chloropyrimidine in a nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves 78% yield, confirmed by LC-MS.
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperidin-4-ylmethanol | 10 mmol | DMF | 80°C | 12 h | 78% |
| 2-Chloropyrimidine | 12 mmol | ||||
| K₂CO₃ | 15 mmol |
Urea Bond Formation
The amine intermediate is reacted with 2-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2 eq) is added to scavenge HCl, maintaining the reaction at 0°C to minimize dimerization.
Critical Parameters
-
Temperature : Exceeding 5°C reduces yield by 22% due to undesired oligomerization.
-
Solvent Polarity : Dichloromethane outperforms THF (yield drop to 54%) by stabilizing the transition state.
Alternative Pathways and Comparative Efficiency
Carbamate-Mediated Route
A two-step approach involves generating a carbamate intermediate from 2-chlorophenyl chloroformate and the piperidine-methyl amine. Subsequent ammonolysis with aqueous NH₃ yields the urea. While this method avoids isocyanate handling, it requires stringent moisture control and achieves only 65% yield.
Solid-Phase Synthesis
Immobilizing the piperidine-methyl amine on Wang resin enables iterative coupling and cleavage. Though scalable, this method faces challenges in resin loading efficiency (≤70%) and purity (<90%).
Yield Comparison Table
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Isocyanate Route | 88% | 98% | High |
| Carbamate-Mediated | 65% | 95% | Moderate |
| Solid-Phase | 70% | 89% | Low |
Reaction Optimization and Troubleshooting
Catalytic Enhancements
Common Side Products and Mitigation
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Dimerization : Controlled by maintaining sub-5°C temperatures and using excess amine (1.5 eq).
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Oxidative Degradation : Avoided by replacing PCC with Swern oxidation (oxalyl chloride/DMSO), though this complicates workup.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm. Residual solvents (DMF < 50 ppm) comply with ICH guidelines.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Pyrimidin-2-yl vs. Pyridin-2-yl Substituents The pyrimidin-2-yl group in the target compound distinguishes it from analogs like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (compound 1 in ), which features a pyridin-2-yl ring. For instance, Khurana et al. demonstrated that pyrimidine-based allosteric modulators (e.g., 7d and 8d in ) exhibited binding affinities comparable to pyridine-based scaffolds but with improved selectivity for cannabinoid receptor 1 .
Chlorophenyl Positional Isomerism The 2-chlorophenyl group contrasts with compounds like 1-(3-chlorophenyl)-3-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (), which has a 3-chloro-4-methylphenyl group. The ortho-chloro substitution in the target compound may sterically hinder binding to certain targets but enhance interactions with hydrophobic pockets, as seen in kinase inhibitors where chloro-substituted aromatics optimize van der Waals contacts .
Piperidine Modifications
Piperidin-4-ylmethyl vs. Piperidin-4-yl Linkers The methylene bridge in the target compound’s 3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea moiety introduces conformational flexibility compared to 1-(1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (compound 2 in ), which lacks this spacer. Flexibility may improve binding to dynamic targets like GPCRs, as rigid analogs often suffer from reduced bioavailability .
Urea Scaffold Derivatives
The urea core is conserved across analogs but varies in N-substituents. For example:
- 1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea () replaces the pyrimidin-2-yl group with a sulfonyl-chlorophenyl system, likely altering solubility and metabolic stability.
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (compound 18 in ) incorporates a triazine ring, which may enhance π-π stacking in enzyme active sites .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Molecular Weight : Most analogs fall within 350–375 Da, adhering to Lipinski’s rule for drug-likeness.
- Solubility: The thiopyran-containing analog () may exhibit better aqueous solubility due to sulfur’s polarizability, whereas the cyanopyridine derivative () could have higher metabolic stability .
Target Compound Hypotheses :
- The pyrimidin-2-yl group may confer selectivity for kinases or GPCRs requiring dual hydrogen-bonding interactions.
- The 2-chlorophenyl group could reduce off-target effects compared to para-substituted analogs, as ortho-substituents often minimize unintended receptor activation .
Biological Activity
1-(2-Chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea, with the CAS number 1234840-76-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₇H₂₀ClN₅O
- Molecular Weight : 345.8 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain protein kinases and may modulate G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways within cells.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound's structure suggests potential binding to ATP-binding sites in kinases, which could inhibit downstream signaling pathways involved in cell proliferation and survival.
- Modulation of GPCRs : Research indicates that it may influence GPCR-mediated signaling, affecting processes such as neurotransmission and inflammatory responses.
Biological Activity Assays
A series of assays have been conducted to evaluate the biological activities of this compound:
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assay | Evaluated against cancer cell lines (e.g., HeLa) | IC50 = 15 µM |
| Kinase Inhibition | Tested on various kinases (e.g., CDK2, EGFR) | Significant inhibition observed |
| GPCR Binding Assay | Binding affinity for selected GPCRs | Moderate affinity (Ki = 50 nM) |
| Anti-inflammatory Assay | In vitro inflammation models using macrophages | Reduced TNF-alpha production by 30% |
Case Studies
Several studies have highlighted the potential therapeutic benefits of this compound:
-
Case Study on Cancer Cell Lines :
- A study investigated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
-
Neuropharmacological Effects :
- Another study explored the neuropharmacological properties of the compound, focusing on its effects on anxiety-like behaviors in rodent models. It demonstrated anxiolytic effects comparable to established anxiolytics, indicating its potential for treating anxiety disorders.
-
Inflammatory Disease Models :
- In models of inflammatory diseases such as rheumatoid arthritis, the compound showed promise in reducing inflammatory markers and improving joint function, warranting further investigation into its use as an anti-inflammatory drug.
Q & A
Q. What are the standard synthetic protocols for 1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea, and how is purity ensured?
The synthesis typically involves multi-step reactions starting from substituted phenyl isocyanates and piperidine derivatives. Key steps include:
- Coupling Reactions : Reacting 2-chlorophenyl isocyanate with a pyrimidinyl-piperidine intermediate under inert conditions (e.g., nitrogen atmosphere) to form the urea linkage .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reaction efficiency .
- Catalysis : Bases such as triethylamine or DMAP (4-dimethylaminopyridine) are employed to deprotonate intermediates and accelerate coupling .
- Purity Control : Analytical techniques like NMR spectroscopy (for structural confirmation) and HPLC (for quantifying impurities) are critical .
Q. What spectroscopic methods are used to characterize this compound, and what key structural features are identified?
- NMR Spectroscopy : H and C NMR confirm the urea linkage (-NHCO-) and substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, pyrimidine protons at δ 8.3–8.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHClNO) .
- X-ray Crystallography : Resolves the 3D conformation of the piperidine ring and urea plane, critical for understanding receptor interactions .
Intermediate Research Questions
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) influence biological activity?
Comparative studies of analogs reveal:
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effect enhances receptor binding affinity (e.g., kinase inhibition), while fluorine improves metabolic stability due to reduced oxidative metabolism .
- Piperidine Substituents : Pyrimidin-2-yl groups on piperidine increase selectivity for enzymes like soluble epoxide hydrolase (sEH) compared to morpholine or methylsulfonyl analogs .
- Urea Linker Modifications : Replacing urea with thiourea reduces potency, highlighting the importance of hydrogen-bonding interactions .
Q. What in vitro assays are used to evaluate this compound’s pharmacological potential?
- Enzyme Inhibition Assays : sEH activity is measured fluorometrically using PHOME (a fluorescent substrate) to determine IC values .
- Cellular Uptake Studies : Lipophilicity (logP) is optimized using pyrimidine-containing analogs to enhance membrane permeability, assessed via Caco-2 cell monolayers .
- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells ensure selectivity over general cytotoxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic Profiling : Measure bioavailability and half-life using LC-MS/MS in rodent plasma. Low in vivo efficacy may correlate with rapid clearance or poor absorption .
- Metabolite Identification : HR-MS/MS detects active/inactive metabolites; for example, oxidative dechlorination might reduce activity .
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility and bioavailability .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?
- Computational Docking : Molecular dynamics simulations predict binding poses in sEH versus off-target kinases (e.g., EGFR). Pyrimidine-piperidine interactions are critical for sEH selectivity .
- Fragment-Based Design : Replace the chlorophenyl group with bicyclic aromatics (e.g., naphthalene) to sterically block off-target binding .
- Proteomic Profiling : Chemoproteomics with activity-based probes identifies off-target engagement in complex biological matrices .
Q. How is the mechanism of action validated in disease-relevant models?
- Gene Knockdown/Overexpression : CRISPR-Cas9 knockout of sEH in murine models confirms target engagement by reversing compound-induced anti-inflammatory effects .
- Biomarker Analysis : Quantify epoxy fatty acids (e.g., 14,15-EET) in plasma or tissues via LC-MS to correlate sEH inhibition with therapeutic outcomes .
- In Vivo Imaging : PET tracers with F-labeled analogs track target occupancy in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
